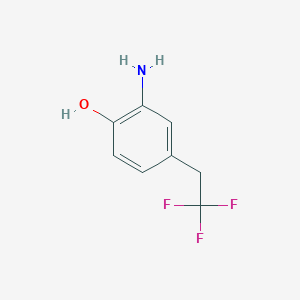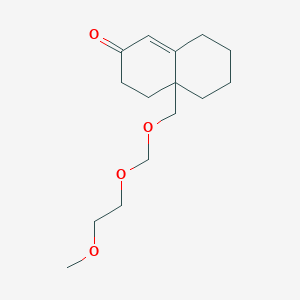
2-(3-Bromo-2-oxopyrazin-1(2H)-yl)aceticacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Bromo-2-oxopyrazin-1(2H)-yl)acetic acid is an organic compound that belongs to the class of pyrazine derivatives This compound is characterized by the presence of a bromine atom, a pyrazine ring, and an acetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-2-oxopyrazin-1(2H)-yl)acetic acid typically involves the bromination of a pyrazine derivative followed by the introduction of an acetic acid group. One common method involves the following steps:
Bromination: A pyrazine derivative is treated with a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The reaction is carried out at a controlled temperature to ensure selective bromination at the desired position.
Introduction of Acetic Acid Group: The brominated pyrazine derivative is then reacted with a suitable acetic acid precursor, such as chloroacetic acid, in the presence of a base like sodium hydroxide or potassium carbonate. The reaction is typically conducted under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of 2-(3-Bromo-2-oxopyrazin-1(2H)-yl)acetic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
2-(3-Bromo-2-oxopyrazin-1(2H)-yl)acetic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to yield different products.
Condensation Reactions: The acetic acid moiety can participate in condensation reactions with other compounds to form larger molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or amines can be used to replace the bromine atom. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the compound. The reactions are usually performed in aqueous or organic solvents under controlled conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed to reduce the compound. The reactions are conducted in solvents like ethanol or tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido, thiocyanato, or amino derivatives, while oxidation and reduction can lead to the formation of various oxidized or reduced species.
科学的研究の応用
2-(3-Bromo-2-oxopyrazin-1(2H)-yl)acetic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-(3-Bromo-2-oxopyrazin-1(2H)-yl)acetic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
類似化合物との比較
Similar Compounds
- 2-(3-Chloro-2-oxopyrazin-1(2H)-yl)acetic acid
- 2-(3-Iodo-2-oxopyrazin-1(2H)-yl)acetic acid
- 2-(3-Fluoro-2-oxopyrazin-1(2H)-yl)acetic acid
Uniqueness
2-(3-Bromo-2-oxopyrazin-1(2H)-yl)acetic acid is unique due to the presence of the bromine atom, which imparts specific reactivity and properties. Compared to its chloro, iodo, and fluoro analogs, the bromine derivative may exhibit different reactivity patterns and biological activities, making it a valuable compound for diverse applications.
特性
分子式 |
C6H5BrN2O3 |
|---|---|
分子量 |
233.02 g/mol |
IUPAC名 |
2-(3-bromo-2-oxopyrazin-1-yl)acetic acid |
InChI |
InChI=1S/C6H5BrN2O3/c7-5-6(12)9(2-1-8-5)3-4(10)11/h1-2H,3H2,(H,10,11) |
InChIキー |
KVKNLTCYGLRSLR-UHFFFAOYSA-N |
正規SMILES |
C1=CN(C(=O)C(=N1)Br)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



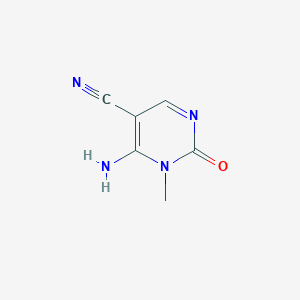

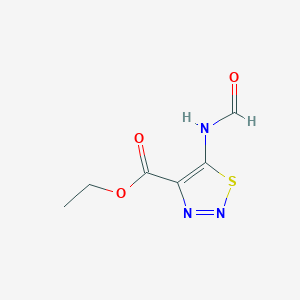

![6-Methyl-[1,2,4]triazolo[1,5-b][1,2,4]triazine](/img/structure/B15246370.png)
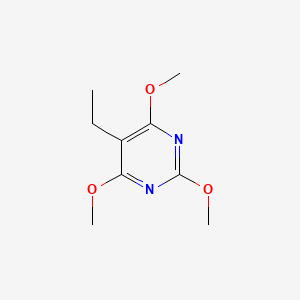
![4-Oxo-7-phenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B15246375.png)
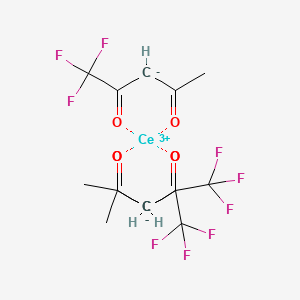
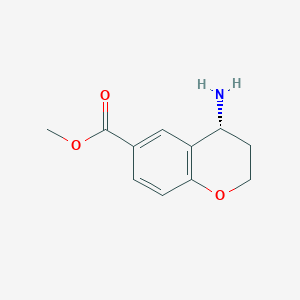
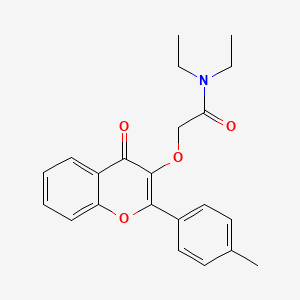
![tert-Butyl (3R,3aR,7aR)-3-aminohexahydropyrano[3,2-b]pyrrole-1(2H)-carboxylate](/img/structure/B15246400.png)
